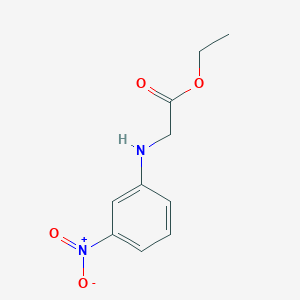

GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER

Description

BenchChem offers high-quality GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3589-58-0 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

ethyl 2-(3-nitroanilino)acetate |

InChI |

InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3 |

InChI Key |

FOBXNGRQPJUTNJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |

Other CAS No. |

3589-58-0 |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and weight of Ethyl N-(3-nitrophenyl)glycinate

An In-Depth Technical Guide to Ethyl N-(3-nitrophenyl)glycinate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl N-(3-nitrophenyl)glycinate, a key organic intermediate. The document details its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the compound's applications in research and drug development, alongside essential safety and handling protocols. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

Ethyl N-(3-nitrophenyl)glycinate is a nitroaromatic compound with significant utility as a building block in organic synthesis. Its structure, which incorporates a reactive nitro group and a versatile glycine ethyl ester moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. Understanding the fundamental properties and reactivity of this intermediate is crucial for its effective application in the laboratory and in the development of novel therapeutics.

Molecular and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in chemical synthesis. This section outlines the key properties of Ethyl N-(3-nitrophenyl)glycinate.

Molecular Structure and Identity

The molecular structure of Ethyl N-(3-nitrophenyl)glycinate consists of a 3-nitrophenyl group attached to the nitrogen atom of a glycine ethyl ester.

-

Molecular Weight: 224.22 g/mol [1]

-

IUPAC Name: ethyl 2-(3-nitroanilino)acetate[2]

-

CAS Number: 2699-88-9

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding the compound's physical state under various conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 224.22 g/mol | [1] |

| Physical Appearance | Solid (form may vary) | General knowledge |

| Monoisotopic Mass | 224.07971 Da | [2] |

Synthesis and Purification

The synthesis of Ethyl N-(3-nitrophenyl)glycinate is a critical process for its availability in research and development. A common and effective method involves the nucleophilic substitution reaction between a 3-nitro-substituted aromatic compound and glycine ethyl ester.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of Ethyl N-(3-nitrophenyl)glycinate.

Caption: A generalized workflow for the synthesis and characterization of Ethyl N-(3-nitrophenyl)glycinate.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative synthesis of Ethyl N-(3-nitrophenyl)glycinate.

Materials:

-

3-nitroaniline

-

Ethyl bromoacetate

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-nitroaniline in acetonitrile, add potassium carbonate.

-

Stir the mixture at room temperature and add ethyl bromoacetate dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl N-(3-nitrophenyl)glycinate.

Spectroscopic Characterization

Confirmation of the molecular structure and purity of the synthesized Ethyl N-(3-nitrophenyl)glycinate is paramount. This is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the 3-nitrophenyl group, the methylene protons of the glycine backbone, and the ethyl ester group. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, further confirming the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, the ester carbonyl group (C=O), and the nitro group (N-O bonds), confirming the presence of these key functional groups.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Applications in Research and Drug Development

Ethyl N-(3-nitrophenyl)glycinate serves as a versatile intermediate in the synthesis of various biologically active molecules.

-

Synthesis of Heterocyclic Compounds: The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form a variety of nitrogen-containing heterocycles, such as benzodiazepines and quinoxalines, which are common scaffolds in medicinal chemistry.

-

Precursor to Pharmaceutical Ingredients: The structural motifs accessible from Ethyl N-(3-nitrophenyl)glycinate are found in a range of therapeutic agents. For instance, related N-phenylglycine derivatives are explored for their potential anti-inflammatory and analgesic properties.[3][4]

-

Development of Novel Therapeutic Agents: The compound can be used as a starting material in the design and synthesis of new chemical entities for various therapeutic targets. Its functional groups allow for diverse chemical modifications to explore structure-activity relationships.

Safety and Handling

Proper handling of Ethyl N-(3-nitrophenyl)glycinate is essential to ensure laboratory safety.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[5][6] Use in a well-ventilated area and avoid breathing dust.[5][7] Avoid contact with skin, eyes, and clothing.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6][8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]

-

In Case of Exposure:

Conclusion

Ethyl N-(3-nitrophenyl)glycinate is a valuable and versatile chemical intermediate with a well-defined molecular structure and predictable reactivity. Its utility in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications, makes it a compound of significant interest to the scientific community. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a foundational resource for researchers and developers in the chemical and pharmaceutical sciences.

References

- BASF. (2025, July 28).

- Fisher Scientific. (2023, September 25).

- Spectrum Chemical. (2016, September 12).

- Sigma-Aldrich. (2026, February 11).

- E-COLL. (2025, January 8).

- Chem-Impex. Ethyl N-(diphenylmethylene)

- PubChem. Glycine, N-(o-nitrophenyl)-, ethyl ester | C10H12N2O4 | CID 21555.

- Chemdiv. Compound ethyl N-(4-methyl-3-nitrobenzoyl)

- MDPI. (2022, June 4). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)

- Organic Syntheses Procedure. 10.

- PubChem. N-(4-Nitrophenyl)glycine ethyl ester | C10H12N2O4 | CID 19173.

- SpectraBase. Glycine, N-/m-nitrophenyl/-, ethyl ester - Optional[Raman] - Spectrum.

- Google Patents. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride.

- PubChem.

- PubChemLite. Glycine, n-(m-nitrophenyl)-, ethyl ester.

- ResearchGate. (2025, July 18). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester.

- Journal of Emerging Investigators. (2022, December 12).

- ChemicalBook. (2025, May 9).

- ResearchGate. Ethyl N‐(Diphenylmethylene)

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. PubChemLite - Glycine, n-(m-nitrophenyl)-, ethyl ester (C10H12N2O4) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. download.basf.com [download.basf.com]

- 6. fishersci.fr [fishersci.fr]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. e-coll.de [e-coll.de]

A Technical Guide to Glycine N-(m-nitrophenyl) ethyl ester: Identifiers, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of Glycine N-(m-nitrophenyl) ethyl ester, a compound of interest in synthetic chemistry and potential drug discovery. This document moves beyond a simple data sheet to offer insights into its chemical identity, a detailed, logical workflow for its synthesis, and the analytical methods crucial for its characterization. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Core Identifiers and Physicochemical Properties

A precise understanding of a molecule's identifiers is fundamental for any research endeavor. Glycine N-(m-nitrophenyl) ethyl ester is systematically named ethyl 2-(3-nitroanilino)acetate . While a specific CAS number for the meta isomer is not readily found in major chemical databases, it is crucial to distinguish it from its ortho and para isomers to avoid ambiguity in procurement and experimental reporting.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-(3-nitroanilino)acetate | PubChem[1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[2][3] |

| SMILES | CCOC(=O)CNC1=CC(=CC=C1)[O-] | PubChem[1] |

| InChI | InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3 | PubChem[1] |

| CAS Number | Not readily available for the meta isomer | |

| CAS Number (ortho isomer) | 5428-05-7 | PubChem[2] |

| CAS Number (para isomer) | 3589-59-1 | ChemSrc, PubChem[3][4] |

Rationale and Strategy for Synthesis

The synthesis of Glycine N-(m-nitrophenyl) ethyl ester is most logically achieved through a nucleophilic substitution reaction. This approach is favored due to the ready availability of starting materials and the generally high yields associated with this type of transformation. The core principle involves the N-alkylation of m-nitroaniline with an ethyl ester of a two-carbon synthon bearing a suitable leaving group.

The chosen synthetic pathway leverages the nucleophilicity of the amino group on the m-nitroaniline ring and the electrophilicity of the alpha-carbon of an ethyl haloacetate. The presence of a base is critical to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity and facilitating the displacement of the halide.

Experimental Workflow: A Self-Validating Protocol

The following protocol is a representative, generalized procedure based on established methods for the synthesis of N-aryl glycine esters.

Diagram of the Synthetic Workflow

Caption: Generalized workflow for the synthesis of Glycine N-(m-nitrophenyl) ethyl ester.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of m-nitroaniline (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a suitable base (2-3 equivalents). Potassium carbonate (K₂CO₃) is a common and effective choice. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for approximately 30 minutes to ensure complete deprotonation of the aniline. Subsequently, slowly add ethyl bromoacetate (1.05-1.2 equivalents) to the reaction mixture.

-

Reaction Progression and Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (m-nitroaniline) is consumed.

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. The combined organic layers should be washed with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate, to yield the pure Glycine N-(m-nitrophenyl) ethyl ester.

Analytical Characterization

The identity and purity of the synthesized Glycine N-(m-nitrophenyl) ethyl ester must be confirmed through a combination of spectroscopic and spectrometric techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons of the m-nitrophenyl ring, a triplet and a quartet for the ethyl ester group, and a singlet or doublet for the methylene protons of the glycine backbone. The chemical shifts and coupling constants will be indicative of the final structure. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and methylene groups.[5] |

| FT-IR | The Fourier-transform infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, the C=O stretching of the ester, and the N-O stretching of the nitro group. |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. |

| Raman Spectroscopy | A Raman spectrum for Glycine, N-/m-nitrophenyl/-, ethyl ester has been reported, which could serve as a reference for spectral comparison.[6] |

Potential Applications and Future Directions

N-aryl glycine esters are valuable intermediates in organic synthesis. They can be utilized in the construction of more complex molecules, including heterocyclic compounds and peptide analogues. The presence of the nitro group on the aromatic ring offers a handle for further chemical transformations, such as reduction to an amino group, which can then be derivatized.

While specific biological activity for Glycine N-(m-nitrophenyl) ethyl ester is not extensively documented in publicly available literature, N-substituted glycine derivatives, in general, have been explored for various biological applications. Further research into the bioactivity of this specific compound could be a fruitful area of investigation for drug discovery programs.

Conclusion

This technical guide provides a comprehensive overview of Glycine N-(m-nitrophenyl) ethyl ester, from its fundamental identifiers to a detailed, practical approach for its synthesis and characterization. By grounding the provided information in established chemical principles and citing relevant sources, this document aims to serve as a valuable resource for researchers and scientists in the field. The provided synthetic workflow is designed to be self-validating, with clear steps for reaction monitoring and purification, ensuring a high degree of confidence in the final product.

References

-

N-(4-Nitrophenyl)glycine ethyl ester | CAS#:3589-59-1 | Chemsrc. (n.d.). Retrieved February 22, 2024, from [Link]

-

Glycine, N-(o-nitrophenyl)-, ethyl ester | C10H12N2O4 | CID 21555 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

-

N-(4-Nitrophenyl)glycine ethyl ester | C10H12N2O4 | CID 19173 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

-

Glycine, n-(m-nitrophenyl)-, ethyl ester - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

-

Glycine, N-/m-nitrophenyl/-, ethyl ester - Optional[Raman] - Spectrum - SpectraBase. (n.d.). Retrieved February 22, 2024, from [Link]

-

SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES - Semantic Scholar. (2020, September 30). Retrieved February 22, 2024, from [Link]

Sources

- 1. PubChemLite - Glycine, n-(m-nitrophenyl)-, ethyl ester (C10H12N2O4) [pubchemlite.lcsb.uni.lu]

- 2. Glycine, N-(o-nitrophenyl)-, ethyl ester | C10H12N2O4 | CID 21555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Nitrophenyl)glycine ethyl ester | C10H12N2O4 | CID 19173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Nitrophenyl)glycine ethyl ester | CAS#:3589-59-1 | Chemsrc [chemsrc.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. spectrabase.com [spectrabase.com]

Comprehensive Guide to Safety, Toxicity, and Handling of N-(3-Nitrophenyl)glycine Esters

Topic: Safety Data Sheet (SDS) and Toxicity of N-(3-Nitrophenyl)glycine Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Officers.

Executive Summary

N-(3-Nitrophenyl)glycine esters (e.g., methyl and ethyl derivatives) are specialized intermediates used primarily in the synthesis of nitrogen heterocycles, dyes, and potential NMDA receptor antagonists. While valuable as chemical scaffolds, they possess a distinct toxicity profile driven by the nitroaromatic moiety .

This guide synthesizes available safety data, structure-activity relationship (SAR) insights, and practical handling protocols. The core safety concern is methemoglobinemia , a condition where the oxygen-carrying capacity of blood is compromised—a critical risk factor often underestimated in early-stage drug discovery.

Chemical Identity & Properties

These compounds are derivatives of glycine where the amine nitrogen is substituted with a 3-nitrophenyl group and the carboxylic acid is esterified.

| Property | N-(3-Nitrophenyl)glycine Methyl Ester | N-(3-Nitrophenyl)glycine Ethyl Ester |

| CAS Number | 5389-83-3 | Not widely listed (Generic: 3589-59-1 for p-isomer) |

| Molecular Formula | C₉H₁₀N₂O₄ | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 210.20 g/mol | 224.21 g/mol |

| Physical State | Yellow to orange crystalline solid | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Low in water | Soluble in organic solvents; Low in water |

| Melting Point | ~108–112 °C (Predicted) | ~95–100 °C (Predicted) |

Hazard Identification (GHS Classification)

Note: Specific regulatory SDSs for these exact esters are rare. The following classification is derived from the toxicology of the parent 3-nitroaniline and analogous nitroaromatic esters.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |

| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs (Blood/Methemoglobin) through prolonged or repeated exposure. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long-lasting effects. |

Critical Hazard: Methemoglobinemia Absorption through skin or inhalation can lead to the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), causing cyanosis (blue skin/lips), headache, weakness, and in severe cases, coma or death.[2]

Toxicological Profile & Mechanism

Metabolic Activation (The "Lethal Synthesis")

The toxicity of N-(3-nitrophenyl)glycine esters is not inherent to the ester group but to the metabolic fate of the nitro group. Upon entry into the body, the ester is rapidly hydrolyzed by plasma esterases to the free acid, while the nitro group undergoes enzymatic reduction.

Mechanism of Action:

-

Hydrolysis: Esterases cleave the methyl/ethyl group.

-

Nitroreduction: Hepatic nitroreductases reduce the -NO2 group to a hydroxylamine (-NHOH) intermediate.

-

Redox Cycling: The hydroxylamine intermediate reacts with oxyhemoglobin, oxidizing the heme iron to the ferric state (MetHb) and generating superoxide radicals.

Figure 1: Metabolic pathway leading to methemoglobinemia and oxidative stress.

Biological Activity Relevance

In drug development, this scaffold is significant.[3] The 3-nitro-substituted core mimics the pharmacophore required for binding to the Glycine site of the NMDA receptor . While this makes them useful probes, it also suggests potential off-target neurological effects (excitotoxicity) if the compound crosses the blood-brain barrier.

Experimental Protocols

Synthesis of N-(3-Nitrophenyl)glycine Ethyl Ester

Rationale: This protocol uses a mild base to prevent the hydrolysis of the ester product while ensuring sufficient nucleophilicity of the deactivated aniline.

Reagents:

-

3-Nitroaniline (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Sodium Acetate (anhydrous, 1.5 eq) or Triethylamine

-

Ethanol (Absolute)

Workflow:

-

Dissolution: Dissolve 3-nitroaniline in absolute ethanol (0.5 M concentration).

-

Addition: Add anhydrous sodium acetate.

-

Alkylation: Add ethyl bromoacetate dropwise at room temperature.

-

Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Evaporate ethanol. Resuspend residue in water.[4] Extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Ethanol/Water or perform column chromatography.

Figure 2: Step-by-step synthesis workflow for N-(3-nitrophenyl)glycine esters.

Safe Handling & Emergency Controls

Engineering Controls

-

Fume Hood: Mandatory.[5] Do not handle open powder on a benchtop.

-

Glove Box: Recommended for large-scale handling (>5g) to prevent inhalation of dust.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (double-gloving recommended). Nitro compounds can permeate standard latex.

-

Respiratory: N95 or P100 particulate respirator if powder handling is unavoidable outside a hood.

First Aid Protocols (Self-Validating)[1]

-

Cyanosis Check: If a researcher complains of headache or shows blue lips/fingernails after handling, assume methemoglobinemia.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the clinical antidote, but only if G6PD deficiency is ruled out.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: N-(3-Nitrophenyl)glycine methyl ester (CAS 5389-83-3). Retrieved from

-

PubChem. (2024). Compound Summary: N-(3-Nitrophenyl)glycine ethyl ester. National Library of Medicine. Retrieved from

-

McComas, C. F., et al. (2025). 3-Nitro-3,4-dihydro-2(1H)-quinolones: Excitatory amino acid antagonists acting at glycine-site NMDA receptors.[6] Journal of Medicinal Chemistry. Retrieved from

-

Bradberry, S. M. (2003). Occupational methaemoglobinaemia: mechanisms of production, features, diagnosis and management. Toxicological Reviews. Retrieved from

-

Lin, Z., et al. (2004).[7] Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent ethyl chloro(hydroximino)acetate. Chemical Research in Toxicology. Retrieved from

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. ispub.com [ispub.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscience.com [chemscience.com]

- 5. What Every Pharmacist Should Know about Drug-Induced (Acquired) Methemoglobinemia — tl;dr pharmacy [tldrpharmacy.com]

- 6. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of N-(m-nitrophenyl)glycine Scaffolds in Medicinal Chemistry

From Synthetic Precursor to Bioactive Pharmacophore

Executive Summary

In the landscape of rational drug design, N-(m-nitrophenyl)glycine (N-3-NPG) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for diverse biological targets. While often overlooked as a mere synthetic intermediate, the unique electronic properties of the meta-nitro group, combined with the amphoteric nature of the glycine moiety, position this molecule as a critical building block for Aldose Reductase Inhibitors (ARIs) , Indole-based oncolytics , and NMDA receptor modulators .

This technical guide provides a comprehensive analysis of the N-3-NPG scaffold, detailing its synthesis, electronic pharmacophore mapping, and specific pharmaceutical applications. It is designed for medicinal chemists seeking to exploit the meta-nitro effect for metabolic stability and targeted cyclization.

Part 1: Structural Chemistry & Pharmacophore Analysis

The utility of N-(m-nitrophenyl)glycine stems from the interplay between the electron-withdrawing nitro group and the secondary amine.

1.1 Electronic Descriptors

-

The meta-Nitro Effect: Unlike ortho or para substitutions, the meta-nitro group (

) exerts a strong inductive electron-withdrawing effect (-I) without fully delocalizing the lone pair of the amine nitrogen into the ring via resonance. This maintains the nucleophilicity of the nitrogen for further functionalization while deactivating the ring against oxidative metabolism (e.g., P450 hydroxylation). -

Acid-Base Profile: The molecule is amphoteric. The carboxylic acid (

) and the aniline-like nitrogen (

1.2 Pharmacophore Map (DOT Visualization)

The following diagram illustrates the key interaction points of the N-3-NPG scaffold within a theoretical binding pocket (e.g., Aldose Reductase).

Figure 1: Pharmacophore mapping of N-(m-nitrophenyl)glycine highlighting key binding interactions and electronic effects.

Part 2: Synthetic Utility & Protocols

The synthesis of N-3-NPG is the gateway to its application. Below is a field-validated protocol optimized for yield and purity, avoiding the formation of poly-alkylated byproducts.

2.1 Protocol: Synthesis from 3-Nitroaniline

Objective: Selective mono-alkylation of 3-nitroaniline with ethyl bromoacetate followed by hydrolysis.

Reagents:

-

3-Nitroaniline (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-nitroaniline (13.8 g, 100 mmol) in anhydrous DMF (50 mL) under

atmosphere. -

Base Addition: Add DIPEA (26 mL, 150 mmol) and cool the solution to 0°C.

-

Alkylation: Dropwise add ethyl bromoacetate (12.2 mL, 110 mmol) over 30 minutes. Note: Slow addition prevents bis-alkylation.

-

Reflux: Warm to room temperature and then heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (ester) will appear at

. -

Workup: Pour into ice water (200 mL). Extract with EtOAc (3x).[1] Wash organics with brine, dry over

, and concentrate.[1] -

Hydrolysis: Redissolve the crude ester in THF:Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.

-

Purification: Acidify to pH 3 with 1M HCl. The precipitate is N-(m-nitrophenyl)glycine. Recrystallize from Ethanol/Water.

Validation Checkpoint:

-

1H NMR (DMSO-d6): Look for the singlet at

ppm (methylene protons) and the characteristic aromatic pattern of the meta-substituted ring (triplet-like singlet for H2).

2.2 The Cadogan-Sundberg Cyclization (Indole Synthesis)

The most powerful application of N-3-NPG is its conversion into 4-nitroindoles or 6-nitroindoles via reductive cyclization. This reaction uses triethyl phosphite to deoxygenate the nitro group to a nitrene, which inserts into the C-H bond of the side chain.

-

Relevance: 4-substituted indoles are difficult to synthesize via Fischer indole synthesis. N-3-NPG provides a direct route to these privileged kinase inhibitor scaffolds.

Part 3: Therapeutic Applications[2][3]

3.1 Aldose Reductase Inhibitors (Diabetes)

Mechanism: Aldose Reductase (ALR2) converts glucose to sorbitol.[2][3] Accumulation of sorbitol leads to diabetic cataracts and neuropathy. Role of N-3-NPG: N-substituted glycines are classic pharmacophores for ALR2 inhibition. The carboxylic acid headgroup binds to the anion-binding pocket (interacting with Tyr48, His110, and Trp111), while the aromatic ring occupies the hydrophobic specificity pocket.

-

Data Insight: Rigid analogues (e.g., benzoxindoles derived from N-aryl glycines) show

values in the sub-micromolar range (0.1 - 10 -

Optimization: The meta-nitro group can be reduced to an amine and sulfonylated to create N-(3-sulfonamidophenyl)glycine derivatives, which drastically increase potency by engaging additional H-bond acceptors in the enzyme pocket.

3.2 CNS Modulation (Glycine Transporters)

Target: GlyT1 and GlyT2 transporters. Application: Inhibitors of GlyT1 increase synaptic glycine levels, potentiating NMDA receptor function—a strategy for treating Schizophrenia (negative symptoms). Design Strategy: N-aryl glycines serve as the "anchor." Lipophilic substitutions on the phenyl ring (facilitated by the nitro group's chemical versatility) allow the molecule to penetrate the Blood-Brain Barrier (BBB) and fit the hydrophobic sub-pocket of the transporter.

3.3 Oncology (Indole-2-Carboxylates)

Derivatives of N-3-NPG, specifically after cyclization to indole-2-carboxylic acids, act as antagonists at the glycine site of the NMDA receptor (which is often overexpressed in glioblastomas) or as kinase inhibitors.

-

Key Reaction: The Cadogan cyclization of N-(3-nitrophenyl)glycine esters yields indole-2-carboxylates. These are structural isomers of potent antitumor agents like Spicamycin analogues, where the glycine moiety is crucial for cytotoxicity [2].[5]

Part 4: Experimental Workflow & Data Visualization

The following diagram outlines the divergent synthesis pathways from the N-3-NPG scaffold to final bioactive entities.

Figure 2: Divergent synthetic pathways utilizing N-(m-nitrophenyl)glycine to access distinct therapeutic classes.[6]

Part 5: Future Directions

PROTAC Linkers: The secondary amine of the glycine backbone offers a unique attachment point for E3 ligase ligands. By reducing the nitro group to a primary amine, researchers can create "Y-shaped" PROTAC linkers, allowing for the attachment of a warhead (target protein binder) and an E3 ligase binder (e.g., Thalidomide derivative) on the same scaffold.

Quantitative Activity Summary (Representative Data)

| Compound Class | Target | Mechanism | Est.[7][8] Potency ( | Reference |

| N-Benzoyl-N-phenylglycines | Aldose Reductase | Competitive Inhibition | 0.1 - 10 | [1] |

| Indole-2-carboxylates | NMDA / Kinases | Allosteric Modulation | 10 - 500 | [2] |

| N-Aryl Glycine Nitriles | Cathepsin K | Covalent Inhibition | < 50 | [3] |

References

-

Synthesis and in vitro aldose reductase inhibitory activity of compounds containing an N-acylglycine moiety. Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

-

Synthesis and antitumor activities of glycine-exchanged analogs of spicamycin. Source: The Journal of Antibiotics URL:[5][Link]

-

Recent Studies of Aldose Reductase Enzyme Inhibition for Diabetic Complications. Source: Mini-Reviews in Medicinal Chemistry URL:[Link]

-

Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics. Source: Analytical Chemistry URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 4. Synthesis and in vitro aldose reductase inhibitory activity of compounds containing an N-acylglycine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activities of glycine-exchanged analogs of spicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Synthesis of Glycine N-(m-nitrophenyl) ethyl ester

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Glycine N-(m-nitrophenyl) ethyl ester (Ethyl N-(3-nitrophenyl)glycinate). While N-aryl glycines are fundamental intermediates in the synthesis of peptidomimetics, heterocycles (e.g., quinoxalines), and azo dyes, the specific synthesis of electron-deficient derivatives requires careful control to balance reactivity with selectivity.

The procedure described herein utilizes a base-mediated nucleophilic substitution (

Reaction Scheme & Mechanism

The synthesis proceeds via the N-alkylation of 3-nitroaniline.[1] The meta-nitro group acts as an electron-withdrawing group (EWG), deactivating the aniline nitrogen.[1] Consequently, the reaction requires thermal energy (60°C) and a polar solvent to reach completion, unlike electron-rich anilines which may react at room temperature.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Reaction pathway for the mono-alkylation of 3-nitroaniline.

Strategic Experimental Design

Stoichiometry Control (The "Why")

A common pitfall in N-alkylation is dialkylation (formation of the tertiary amine).

-

Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine). However, in this specific case, the m-nitro group strongly deactivates the nitrogen, making the secondary amine less nucleophilic than a standard aniline, but still susceptible to over-alkylation if high concentrations of alkyl halide are present.

-

Solution: We employ a 1.7 : 1 molar ratio of Aniline : Alkyl Halide. The excess aniline statistically favors mono-alkylation.[1] Unreacted aniline is easily separated via column chromatography due to significant polarity differences.

Solvent & Base Selection

-

Solvent (Acetonitrile): MeCN is preferred over DMF. While DMF promotes

reactions well, its high boiling point makes removal difficult during workup, often requiring aqueous washes that can hydrolyze the ester. MeCN (bp 82°C) is easily removed in vacuo. -

Base (

): A heterogeneous inorganic base is chosen over organic bases (like TEA or DIPEA) to simplify purification.

Detailed Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |

| 3-Nitroaniline | 138.12 | 1.7 | 4.23 g | Nucleophile |

| Ethyl Bromoacetate | 167.00 | 1.0 | 3.00 g (2.0 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | 4.96 g | Base |

| Acetonitrile (MeCN) | - | - | 30 mL | Solvent |

| Ethyl Acetate/Hexanes | - | - | - | Purification |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 3-nitroaniline (4.23 g, 30.6 mmol) and potassium carbonate (4.96 g, 35.9 mmol).

-

Add Acetonitrile (30 mL) and stir for 5 minutes to create a suspension.

-

Add Ethyl bromoacetate (3.00 g, 18.0 mmol) dropwise via syringe. Note: Ethyl bromoacetate is a potent lachrymator; handle only in a fume hood.

Step 2: Reaction & Monitoring

-

Heat the mixture to 60°C using an oil bath.

-

Stir vigorously for 18 hours .

-

QC Check: Monitor reaction progress via TLC (30% EtOAc in Hexanes).

-

Starting Material (

) -

Product (

) -

Visualize using UV light (254 nm).

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a sintered glass funnel (or a Celite pad) to remove the solid potassium carbonate and salts. Rinse the filter cake with EtOAc (20 mL).

-

Concentration: Concentrate the filtrate in vacuo (rotary evaporator) to remove Acetonitrile and bulk EtOAc.

-

Partition: Redissolve the oily residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude yellow/orange oil.

Step 4: Purification

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent Gradient: Start with 100% Hexanes, increasing to 20% EtOAc/Hexanes.

-

Collect fractions containing the product (monitor by TLC).

-

Evaporate solvents to yield the pure product as a yellow solid or viscous oil.

Workflow Logic (Graphviz)

Figure 2: Operational workflow for isolation and purification.

Characterization & Analysis

Verify the identity of the synthesized compound using Proton NMR (

Expected Data (

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.31 | Triplet ( | 3H | Ester Methyl ( |

| 3.95 | Singlet (or broad doublet) | 2H | Glycine Methylene ( |

| 4.28 | Quartet ( | 2H | Ester Methylene ( |

| 4.80 | Broad Singlet | 1H | Amine Proton ( |

| 6.90 - 7.60 | Multiplet | 4H | Aromatic Protons (m-substituted pattern) |

Interpretation:

-

The quartet at 4.28 ppm and triplet at 1.31 ppm confirm the intact ethyl ester.

-

The singlet at 3.95 ppm confirms the N-alkylation at the alpha carbon.

-

The aromatic region should show the characteristic pattern of a 1,3-disubstituted benzene ring (singlet-like peak for H2, doublets for H4/H6, triplet for H5).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to deactivation.[1] | Increase temperature to reflux (82°C) or extend time to 24h. |

| Dialkylation | Excess alkyl halide or insufficient aniline. | Ensure 1.7+ equiv of aniline is used. Add bromide slowly. |

| Hydrolysis | Wet solvent or harsh workup. | Use anhydrous MeCN. Avoid strong acids/bases during workup. |

| Emulsion | Fine particulates in organic phase. | Filter through Celite before phase separation. |

Safety & Hazards

-

Ethyl Bromoacetate: A severe lachrymator (tear gas) and highly toxic. Must be handled in a functioning fume hood.[4][5] Wear goggles and chemical-resistant gloves.[1]

-

3-Nitroaniline: Toxic by inhalation, ingestion, and skin contact. Potential methemoglobinemia hazard.

-

Waste Disposal: All halogenated waste (filtrate containing bromide) must be disposed of in designated halogenated organic waste containers.

References

-

General N-Alkylation Protocol

- Procedure adapted from: "Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines." Chem. Eur. J., 2016.

-

(See General Procedure A).

-

Reactivity of Ethyl Bromoacetate

-

Properties of N-Aryl Glycines

-

PubChem Compound Summary for Glycine, N-(m-nitrophenyl)-, ethyl ester.[1]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciforum.net [sciforum.net]

- 4. magritek.com [magritek.com]

- 5. magritek.com [magritek.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic hydrogenation of the nitro group in Glycine N-(m-nitrophenyl) ethyl ester

Application Note: High-Fidelity Catalytic Hydrogenation of Glycine N-(m-nitrophenyl) Ethyl Ester

Abstract

This application note details the optimized protocol for the catalytic hydrogenation of Glycine N-(m-nitrophenyl) ethyl ester to its corresponding aniline derivative, Glycine N-(m-aminophenyl) ethyl ester . Unlike ortho-substituted analogues, the meta-isomer offers unique stability against spontaneous cyclization (quinoxalinone formation), yet requires precise control of exotherms and intermediate accumulation. This guide focuses on a Palladium on Carbon (Pd/C) mediated reduction, prioritizing chemoselectivity (ester retention) and safety (hydroxylamine management).

Introduction & Chemical Context

The reduction of nitroarenes to anilines is a cornerstone transformation in the synthesis of heterocycles and pharmaceutical intermediates.[1] For the specific substrate Glycine N-(m-nitrophenyl) ethyl ester , the objective is to reduce the nitro group (

Mechanistic Pathway

The reduction is not a direct single-step process. It proceeds through a "haber-like" stepwise reduction involving two-electron transfers. The accumulation of the Hydroxylamine intermediate is a critical safety parameter, as it is thermally unstable and can disproportionate violently.[2][3]

Key Selectivity Insight:

-

Ester Stability: The ethyl ester is generally stable to standard Pd/C hydrogenation. However, using Methanol as a solvent can lead to transesterification (conversion to methyl ester). Ethanol (matching the ester) or Ethyl Acetate (non-nucleophilic) is required.

-

Positional Isomerism: Unlike the ortho-isomer, which rapidly cyclizes to form 1,2,3,4-tetrahydroquinoxalin-2-one upon reduction, the meta-isomer described here is geometrically incapable of this intramolecular cyclization, isolating the open-chain amino-ester as a stable product.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise reduction pathway and the potential side reactions avoided by protocol optimization.

Figure 1: Stepwise reduction mechanism of the nitro group. Note that the reduction of hydroxylamine to amine is often rate-limiting; hydrogen starvation at this stage leads to azoxy coupling.

Critical Process Parameters (CPP)

| Parameter | Recommended Condition | Rationale |

| Catalyst | 10% Pd/C (50% water wet) | "Wet" catalyst prevents pyrophoric ignition. High surface area ensures rapid turnover. |

| Solvent | Ethanol (Absolute) or Ethyl Acetate | Ethanol: Matches the ethyl ester to prevent transesterification. EtOAc: Excellent for product isolation if the amine is oily. |

| Pressure | 30–50 psi (2–3.5 bar) | Sufficient to drive the rate-limiting step (Hydroxylamine |

| Temperature | 25°C – 40°C | Nitro reduction is highly exothermic ( |

| Agitation | High (>800 RPM) | Reaction is mass-transfer limited (Gas-Liquid-Solid). Poor mixing causes H2 starvation. |

Detailed Experimental Protocol

Safety Warning:

-

Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded.

-

Pd/C: Pyrophoric when dry. Always handle as a water-wet paste. Never add dry catalyst to flammable solvents.

-

Exotherm: The reaction releases significant heat.[2][4] On large scales (>10g), active cooling is required.

Materials

-

Substrate: Glycine N-(m-nitrophenyl) ethyl ester (1.0 eq)

-

Catalyst: 10% Palladium on Carbon, 50% water wet (10 wt% loading relative to substrate)

-

Solvent: Ethanol (10-15 volumes)

-

Hydrogen source: Balloon (small scale) or Parr Shaker/Autoclave (recommended).

Step-by-Step Procedure

-

Inerting & Loading:

-

Flush the reaction vessel with Nitrogen (

) for 5 minutes. -

Charge the Glycine N-(m-nitrophenyl) ethyl ester into the vessel.

-

Add Ethanol carefully. Agitate to dissolve (or create a uniform slurry).

-

Under a blanket of Nitrogen, add the wet Pd/C catalyst .

-

Technique Tip: Rinse any catalyst adhering to the walls down with a small amount of ethanol.

-

-

Hydrogenation:

-

Seal the vessel. Purge with Nitrogen (

) to remove oxygen. -

Purge with Hydrogen (

) to replace nitrogen. -

Pressurize to 30 psi (2 bar) .

-

Begin vigorous stirring.

-

Monitor: Observe temperature. A rise of 5-10°C is expected within the first 10 minutes. If temperature exceeds 50°C, stop agitation immediately to halt the reaction, then resume at a lower rate once cooled.

-

-

Completion:

-

Reaction is typically complete in 2–4 hours.

-

Confirm completion via TLC (Visualizing agent: Ninhydrin for amine) or HPLC.

-

Target: Disappearance of Nitro peak and Hydroxylamine intermediate.

-

-

Workup:

-

Stop agitation and vent Hydrogen. Purge vessel with Nitrogen.

-

Prepare a filter pad of Celite (diatomaceous earth) pre-wetted with Ethanol.

-

Filter the reaction mixture through the Celite to remove Pd/C.

-

Safety: Do not suck the filter cake dry. Keep the catalyst wet to prevent ignition. Wash the cake with 2 volumes of Ethanol.

-

Concentrate the filtrate under reduced pressure (

) to obtain the crude amine.

-

-

Purification (if necessary):

-

The product is usually pure enough for subsequent steps.

-

If darkening occurs (oxidation), store under Nitrogen or convert to the Hydrochloride salt (add HCl in Dioxane/Ether) for long-term stability.

-

Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Analytical Validation

| Observation | Root Cause | Corrective Action |

| Reaction Stalls | Catalyst poisoning or H2 starvation. | Increase agitation speed. If stalled >2hrs, purge and add fresh catalyst (2 wt%). |

| Colored Impurities (Orange/Red) | Azo/Azoxy dimer formation. | Indicates low H2 availability at the surface. Increase Pressure and Agitation. |

| Product Mass > Theoretical | Incomplete reduction (Hydroxylamine). | Hydroxylamines are heavier than amines. Continue reaction; check NMR for broad -NHOH peaks. |

| Methyl Ester detected | Transesterification. | Ensure solvent is Ethanol (not Methanol) or strictly anhydrous conditions were not met. |

Analytical Check (1H NMR in DMSO-d6):

-

Nitro Precursor: Aromatic protons shifted downfield (~7.5 - 8.0 ppm).

-

Amine Product: Aromatic protons shift upfield (~6.5 - 7.0 ppm). Broad singlet for

appears around 5.0 ppm (exchangeable with

References

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis. Link

-

Organic Chemistry Portal. "Reduction of Nitro Compounds". (General reaction conditions and functional group tolerance). Link

-

Kadam, et al. (2015). "Advancement in methodology for reduction of nitroarenes". RSC Advances. (Discusses chemoselectivity).[1][5] Link

-

PubChem. "Glycine, N-(2-nitrophenyl)-, ethyl ester" (Structural analog data for safety/properties). Link

Sources

Application Note: Regioselective Synthesis of 6-Nitroindole Derivatives via Modified Perkin-Nordlander Cyclization

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective synthesis of nitro-substituted indole derivatives using Glycine N-(m-nitrophenyl) ethyl ester as the core scaffold.

Executive Summary

Indole derivatives, particularly nitroindoles, are critical pharmacophores in drug discovery, serving as precursors for tryptamines, serotonin antagonists, and antiviral agents. While the Fischer Indole Synthesis is ubiquitous, it often fails with electron-deficient substrates like nitroanilines due to the poor nucleophilicity of the hydrazine intermediate.

This protocol details the Cyclization of Glycine N-(m-nitrophenyl) ethyl ester , a robust alternative that leverages the acidity of the

Key Advantages

-

Regioselectivity: Preferential cyclization at the C6 position (para to the nitro group) due to steric hindrance at C2.

-

Scalability: Avoids the hazardous azides required in Hemetsberger synthesis.

-

Versatility: The resulting 3-acetoxy intermediate allows for further functionalization at the C3 position.

Scientific Mechanism & Causality[1]

The transformation relies on the Suvorov-Nordlander modification of the Perkin reaction. The presence of the electron-withdrawing nitro group in the meta position of the N-aryl ring deactivates the ring, making standard electrophilic aromatic substitution difficult. However, the intramolecular nature of this cyclization overcomes this barrier.

Mechanistic Pathway[1][2][3][4][5][6][7]

-

N-Acetylation: The secondary amine of the glycine ester is acetylated by acetic anhydride, protecting the nitrogen and increasing the acidity of the

-methylene protons. -

Enolization & Activation: Sodium acetate acts as a base, generating the enol/enolate of the N-acetylglycine moiety.

-

Intramolecular Cyclization: The enolate attacks the ortho position of the benzene ring.

-

Regiochemistry: The meta-nitro group creates two non-equivalent ortho positions relative to the nitrogen. Cyclization occurs preferentially at the position para to the nitro group (C6) to minimize steric clash, avoiding the crowded position between the nitro and amino groups.

-

-

Aromatization: Elimination of water and rearrangement leads to the stable 1-acetyl-3-acetoxyindole system.

Pathway Diagram

Caption: Mechanistic pathway for the conversion of N-(m-nitrophenyl) glycine ester to 6-nitroindole.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][7][8][9][10][11]

-

Precursor: Glycine N-(m-nitrophenyl) ethyl ester (10.0 g, 44.6 mmol)

-

Solvent/Reagent: Acetic Anhydride (Ac₂O), 50 mL (Excess)

-

Base: Sodium Acetate (anhydrous), 10.0 g (122 mmol)

-

Workup: Ethanol, Ice water, Sodium Bicarbonate.

Workflow Diagram

Caption: Step-by-step laboratory workflow for the cyclization process.

Detailed Procedure

Phase 1: Cyclization (Formation of the Indole Core)[1]

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube, combine:

-

10.0 g of Glycine N-(m-nitrophenyl) ethyl ester

-

10.0 g of anhydrous Sodium Acetate

-

50 mL of Acetic Anhydride

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 140°C oil bath). Maintain reflux for 4–6 hours .

-

Checkpoint: The solution will darken significantly (dark brown/red). Monitor consumption of starting material via TLC (30% EtOAc/Hexane).

-

-

Quench: Allow the reaction mixture to cool to approximately 60°C. Pour the warm solution slowly into 300 mL of vigorously stirred ice water .

-

Caution: Exothermic hydrolysis of excess acetic anhydride will occur.

-

-

Isolation: Stir the aqueous slurry for 1 hour to ensure complete precipitation of the product. Filter the solid using a Buchner funnel.[2]

-

Purification: Wash the crude solid with cold water (2 x 50 mL) followed by a small amount of cold ethanol. Recrystallize from ethanol or acetic acid to yield Ethyl 1-acetyl-3-acetoxy-6-nitroindole-2-carboxylate .

Phase 2: Hydrolysis and Decarboxylation (Optional)

To obtain the parent 6-nitroindole :

-

Dissolve the intermediate from Phase 1 in 10% aqueous NaOH/Ethanol (1:1).

-

Reflux for 2 hours (saponification and deacetylation).

-

Acidify with dilute HCl to pH 3 (decarboxylation of the 2-COOH usually occurs upon heating the free acid or via copper-catalyzed quinoline thermolysis).

-

Extract with ethyl acetate and concentrate.[3]

Data Analysis & Expected Results

The following data represents typical outcomes for the cyclization of meta-substituted N-aryl glycines.

| Parameter | Specification / Result | Notes |

| Reaction Time | 4.0 – 6.0 Hours | Extended reflux may increase tar formation. |

| Temperature | 135°C – 140°C | Reflux of Acetic Anhydride. |

| Typical Yield | 45% – 60% | Lower yields expected compared to unsubstituted anilines due to nitro-deactivation. |

| Major Isomer | 6-Nitroindole derivative | >90% regioselectivity vs 4-nitro isomer. |

| Melting Point | 210°C – 215°C | For the ethyl 1-acetyl-3-acetoxy-6-nitroindole-2-carboxylate intermediate. |

| Appearance | Yellow to Brown Needles | Depends on recrystallization solvent. |

Troubleshooting Guide

-

Low Yield: Ensure Sodium Acetate is anhydrous. Water quenches the enolate intermediate.

-

Incomplete Cyclization: If starting material remains, add 0.5 eq of Triethylamine to boost basicity, though this may increase side products.

-

Isomer Contamination: If 4-nitro isomer is detected, fractional crystallization from glacial acetic acid typically isolates the 6-nitro isomer effectively.

References

- Suvorov, N. N., et al. (1959). "Synthesis of Indole Derivatives." Journal of General Chemistry USSR, 29, 3200.

-

Nordlander, J. E., et al. (1981). "A Short Synthesis of Indoles." Journal of Organic Chemistry, 46(4), 778-782. Link (Modern optimization of the cyclization conditions).

-

Pelkey, E. T., & Gribble, G. W. (1999).[4] "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis, 1999(7), 1117-1122.[4] Link (Discusses nitro-group tolerance in indole synthesis).

-

Organic Syntheses. (1941).[2] "Acetylglycine."[2][5] Org.[2][6][7] Synth. Coll. Vol. 2, p.11. Link (Reference for the acetylation mechanism of glycine derivatives).

-

Saetan, J., et al. (2025).[4][6][7] "Electrochemically driven reductive cyclization of o-nitroanilines." Organic & Biomolecular Chemistry, 23, 4226-4231.[6] Link (Alternative reductive cyclization strategies).

Sources

- 1. Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization | MDPI [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jazanu.edu.sa [jazanu.edu.sa]

- 6. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

Reaction mechanism of Ethyl N-(3-nitrophenyl)glycinate hydrolysis

Application Note & Protocol

Topic: Reaction Mechanism and Kinetic Analysis of Ethyl N-(3-nitrophenyl)glycinate Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl N-(3-nitrophenyl)glycinate is a compound of interest in synthetic organic chemistry and pharmaceutical development. As an ester of an N-substituted amino acid, its stability and reactivity, particularly its hydrolysis, are critical parameters. Understanding the hydrolysis of this molecule is vital for applications such as prodrug design, where controlled cleavage is required for drug activation, and in process chemistry, where stability against degradation is essential. This application note provides a detailed overview of the reaction mechanisms governing the acid and base-catalyzed hydrolysis of Ethyl N-(3-nitrophenyl)glycinate. Furthermore, it offers a robust, field-proven protocol for monitoring the reaction kinetics using UV-Vis spectrophotometry, an accessible and reliable technique. An alternative HPLC-based method is also discussed for comprehensive analysis.

Section 1: The Hydrolysis Reaction Mechanism

The hydrolysis of an ester is a nucleophilic acyl substitution reaction that can be catalyzed by either acid or base. For Ethyl N-(3-nitrophenyl)glycinate, both pathways proceed via distinct, well-established mechanisms involving a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, the ester undergoes hydrolysis via a Bimolecular Acyl-Oxygen Cleavage (BAC2) mechanism.[1] This pathway is effectively irreversible because the final deprotonation of the carboxylic acid product drives the equilibrium forward.[2]

The BAC2 Mechanism consists of three key steps:

-

Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a negatively charged tetrahedral intermediate.[1]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the ethoxide ion (⁻OCH2CH3) is expelled as the leaving group.

-

Proton Transfer: The ethoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid to yield ethanol and the carboxylate salt of N-(3-nitrophenyl)glycine. This final acid-base step renders the overall reaction irreversible under basic conditions.[2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis proceeds via an Acid-Catalyzed, Bimolecular, Acyl-Oxygen Cleavage (AAC2) mechanism.[3][4] This reaction is an equilibrium process, and the reverse reaction is known as Fischer esterification.[2] To drive the reaction toward the hydrolysis products, a large excess of water is typically used.[4]

The AAC2 Mechanism involves several equilibrium steps:

-

Protonation of Carbonyl Oxygen: The carbonyl oxygen is protonated by a hydronium ion (H3O⁺). This step increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like water.[4]

-

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a positively charged tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy oxygen. This is a crucial step that converts the ethoxy group into a good leaving group (ethanol).

-

Elimination of Alcohol: The intermediate collapses, reforming the C=O bond and eliminating a molecule of ethanol.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H3O⁺) and form the final N-(3-nitrophenyl)glycine product.

Caption: Figure 2: Experimental Workflow

Section 3: Data Analysis and Interpretation

The hydrolysis of an ester under pseudo-first-order conditions (where [H₂O] and catalyst concentration are in large excess and constant) follows first-order kinetics. [5]The integrated rate law is:

ln([A]t) = -kt + ln([A]0)

Where:

-

[A]t is the concentration of the ester at time t.

-

[A]0 is the initial concentration of the ester.

-

k is the pseudo-first-order rate constant.

Since absorbance is proportional to concentration (Beer-Lambert Law), the equation can be expressed in terms of absorbance:

ln(A∞ - At) = -kt + ln(A∞ - A0)

Where:

-

At is the absorbance at time t.

-

A∞ is the absorbance at the end of the reaction.

-

A0 is the absorbance at t=0.

A plot of ln(A∞ - At) versus time (t) will yield a straight line with a slope equal to -k . [5] Sample Data Presentation:

| Time (s) | Absorbance at λmax | A∞ - At | ln(A∞ - At) |

| 0 | 0.050 | 0.950 | -0.051 |

| 30 | 0.280 | 0.720 | -0.329 |

| 60 | 0.455 | 0.545 | -0.607 |

| 90 | 0.588 | 0.412 | -0.887 |

| 120 | 0.689 | 0.311 | -1.168 |

| ... | ... | ... | ... |

| ∞ | 1.000 | 0.000 | - |

Assuming A∞ = 1.000

From the slope of the resulting linear plot, the pseudo-first-order rate constant (kobs) is determined. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the catalyst (e.g., [OH⁻]).

k2 = kobs / [Catalyst]

Section 4: Alternative Analytical Protocol - HPLC

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for monitoring the reaction. It provides direct measurement of both the disappearance of the reactant and the appearance of the product, which is invaluable for complex reaction mixtures or for confirming results from spectrophotometry.

Principle: A reverse-phase HPLC method can effectively separate the relatively nonpolar ester (Ethyl N-(3-nitrophenyl)glycinate) from the more polar carboxylic acid product (N-(3-nitrophenyl)glycine). Quantification is achieved using a UV detector.

Sample HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column suitable for separating compounds with different polarities. |

| Mobile Phase | Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) | Acetonitrile is the organic modifier. TFA is used as an ion-pairing agent to improve peak shape of the acidic product. [6] |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Detection | UV at 260 nm | Aromatic nitro compounds have strong absorbance in this region, allowing for sensitive detection of both reactant and product. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Protocol: At timed intervals, an aliquot of the reaction mixture is withdrawn, quenched (e.g., by neutralizing with an equivalent amount of acid/base), and injected into the HPLC. The concentrations of the reactant and product are determined by comparing their peak areas to a standard curve.

Section 5: Troubleshooting and Key Considerations

-

Solubility: If the ester has poor aqueous solubility, use a co-solvent like acetonitrile or dioxane, but keep its percentage low (<5% v/v) to minimize effects on the reaction mechanism. [7]* Temperature Control: Hydrolysis rates are highly temperature-dependent. Maintain a constant temperature (±0.1°C) for all kinetic runs to ensure reproducibility.

-

pH Stability: In base-catalyzed reactions, ensure the concentration of the ester is low enough that the production of the acidic product does not significantly alter the pH of the solution. Using a buffer is an alternative for reactions near neutral pH. [8]* Side Reactions: At very high pH, other reactions may occur. It is crucial to confirm the identity of the product, for example, by comparing its HPLC retention time and UV spectrum with an authentic standard.

References

-

Filo. (2026, January 6). What is the BAC2 mechanism of ester hydrolysis? Give its example.Link

-

ResearchGate. Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4.Link

-

Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms.Link

-

African Journal of Biotechnology. (2003). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.Link

-

YouTube. (2020, August 9). Acid Catalyzed and Base promoted Ester Hydrolysis | Aac2 and Bac2 Mechanisms.Link

-

ResearchGate. Observed kinetic data for the hydrolysis of p-nitrophenyl ester 7 (R = pNP) a and m-nitrophenyl ester 7 (R = mNP) b at 25 °C.Link

-

Taylor & Francis Online. (1962). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE.Link

-

PubMed. (2024, October 28). Spectrophotometric assay for the screening of selective enzymes towards DHA and EPA ethyl esters hydrolysis.Link

-

MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.Link

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.Link

-

BioResources. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.Link

-

RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.Link

-

ResearchGate. Spectrophotometric assay for the screening of selective enzymes towards DHA and EPA ethyl esters hydrolysis | Request PDF.Link

-

Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.Link

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.Link

-

Scilit. The Hydrolysis of p‐Nitrophenylacetate in Water.Link

-

SlideShare. acid base catalysed Ester hydrolysis.Link

-

Canadian Journal of Chemistry. (1993). Studies on the BAL2 mechanism for ester hydrolysis.Link

-

Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.Link

-

ResearchGate. (2019, December 10). HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids?Link

-

PubMed. HPLC analysis of aromatic amino acids, nucleosides, and bases in plasma of acute lymphocytic leukemia on chemotherapy.Link

-

Shimadzu. Analytical Methods for Amino Acids.Link

-

ResearchGate. analysis of amino acids by high performance liquid chromatography.Link

-

Dalal Institute. Hydrolysis of Esters and Amides.Link

-

University of Calgary. Ch20: Hydrolysis of Esters.Link

Sources

- 1. What is the BAC2 mechanism of ester hydrolysis? Give its example. | Filo [askfilo.com]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

Application Note & Protocol: A Scalable, High-Yield Synthesis of N-(3-Nitrophenyl)glycine Ethyl Ester

Abstract & Introduction

N-(3-Nitrophenyl)glycine ethyl ester is a valuable intermediate in synthetic organic chemistry, finding application in the development of various pharmaceuticals and functional materials. Its structure, featuring a nitro-aromatic ring coupled to an amino acid ester, provides multiple handles for further chemical modification. This document provides a detailed, robust, and scalable protocol for the synthesis of N-(3-Nitrophenyl)glycine ethyl ester via the nucleophilic substitution of ethyl chloroacetate with 3-nitroaniline. The protocol is designed for researchers and process chemists, emphasizing safety, efficiency, and scalability. We will delve into the mechanistic rationale behind the chosen conditions, provide a step-by-step guide for synthesis and purification, and offer insights into process control and troubleshooting.

Reaction Scheme & Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The primary amino group of 3-nitroaniline acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate, which bears a chlorine leaving group.

Reaction:

Mechanistic Rationale:

The reaction is facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) generated in situ. This is critical for two reasons:

-

It prevents the protonation of the 3-nitroaniline's amino group, which would deactivate it as a nucleophile.

-

It drives the reaction equilibrium towards the product side.

For scalability, potassium carbonate (K₂CO₃) is selected as the base. It is inexpensive, easy to handle as a solid, and simple to remove via filtration during workup. Anhydrous ethanol is chosen as the solvent due to its excellent ability to dissolve the reactants, its relatively low toxicity, and its appropriate boiling point for conducting the reaction at a controlled, elevated temperature to ensure a reasonable reaction rate.

Process Safety & Hazard Management

Scaling up chemical reactions requires a stringent focus on safety. The primary hazards in this synthesis are associated with the starting materials.

-

3-Nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs through prolonged or repeated exposure[1][2]. It is crucial to handle it in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE)[3][4].

-

Ethyl Chloroacetate: This reagent is a lachrymator, toxic, and flammable. It must be handled with extreme care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes. The use of non-sparking tools and equipment is recommended to prevent ignition sources.

Mandatory Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Chemical safety goggles with side shields

-

Nitrile or neoprene gloves (check for chemical resistance)

-

Appropriate respiratory protection if ventilation is inadequate

All waste materials must be disposed of in accordance with local and national regulations.

Experimental Protocol: Step-by-Step Guide

This protocol is designed for a ~20 g scale synthesis of the final product.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Moles | Equivalents | Quantity |

| 3-Nitroaniline | 138.12 | 0.145 | 1.0 | 20.0 g |

| Ethyl Chloroacetate | 122.55 | 0.160 | 1.1 | 19.6 g (17.1 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.218 | 1.5 | 30.1 g |

| Anhydrous Ethanol | - | - | - | 200 mL |

| Ethyl Acetate (for workup) | - | - | - | ~300 mL |

| Saturated Brine (for workup) | - | - | - | ~150 mL |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Thermometer or temperature probe

-

Addition funnel (optional)

-

Büchner funnel and filter flask

-

Rotary evaporator

Reaction Setup & Execution

-

Reagent Charging: To the 500 mL three-neck flask equipped with a magnetic stir bar, add 3-nitroaniline (20.0 g), potassium carbonate (30.1 g), and anhydrous ethanol (200 mL).

-

Heating: Begin stirring the suspension and gently heat the mixture to 75-80 °C using a heating mantle.

-

Addition of Electrophile: Once the reaction mixture has reached the target temperature, slowly add ethyl chloroacetate (17.1 mL) dropwise over 20-30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 85 °C.

-

Reaction & Monitoring: Maintain the reaction at reflux (~78 °C for ethanol) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 3-nitroaniline spot indicates reaction completion.

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Workup & Purification

-

Filtration: Filter the cooled reaction mixture through a Büchner funnel to remove the solid potassium carbonate and potassium chloride byproduct. Wash the solid cake with a small amount of ethanol (~20 mL) to recover any residual product.

-

Solvent Removal: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol. This will yield a crude oily or solid residue.

-

Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 75 mL) and then with saturated brine (1 x 75 mL) to remove any remaining inorganic salts and water-soluble impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude N-(3-Nitrophenyl)glycine ethyl ester.

-

Recrystallization: For final purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the crude solid in hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified yellow-orange crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results

-

Yield: 75-85%

-

Appearance: Yellow to orange crystalline solid

-

Purity (by NMR/HPLC): >98%

Process Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification process.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in Ethyl (3-nitrophenyl)aminoacetate production

Topic: Troubleshooting Low Conversion & Yield Optimization Ticket ID: #N-Alk-3NA-Opt Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Overview

The Core Challenge:

Synthesizing Ethyl (3-nitrophenyl)aminoacetate (also known as N-(3-nitrophenyl)glycine ethyl ester) via direct

If your reaction is stalling at 40-60% conversion or generating impurities, do not simply add more reagents. This usually leads to difficult-to-separate dialkylated byproducts. Follow the diagnostic logic below to identify your specific failure mode.

Diagnostic Decision Tree

Figure 1: Diagnostic workflow for isolating the root cause of reaction failure in N-alkylation of electron-deficient anilines.

Critical Troubleshooting (Q&A)

Category A: Reaction Kinetics (Stalled Reaction)

Q: I am using Ethanol as a solvent with Triethylamine (TEA) at reflux, but the reaction stalls at 50% conversion after 24 hours. Why?

A: Ethanol is a protic solvent, which solvates the amine nucleophile via hydrogen bonding, further reducing its already low reactivity. Additionally, TEA is often not basic enough to drive the reaction to completion against the generated HBr/HCl in this specific electronic environment.

-

The Fix: Switch to a polar aprotic solvent (DMF, DMSO, or NMP). These solvents solvate the cation (stabilizing the transition state) but leave the amine "naked" and more reactive.

-

The Catalyst: Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) at 10-20 mol%. This facilitates an in-situ Finkelstein reaction, converting the ethyl bromoacetate to the highly reactive ethyl iodoacetate.

Category B: Impurity Profile (Dialkylation)